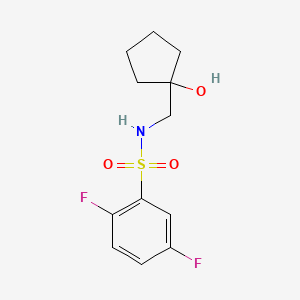

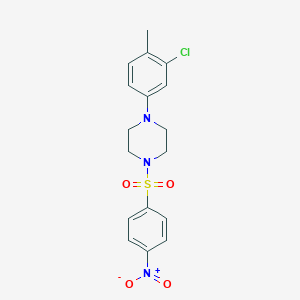

2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide” is a chemical compound. The compound contains a cyclopentyl group, which is a cyclic hydrocarbon group consisting of a ring of five carbon atoms . The compound also contains a benzenesulfonamide group, which consists of a benzene ring attached to a sulfonamide group.

Applications De Recherche Scientifique

Photodynamic Therapy Applications

The study by Pişkin et al. (2020) introduces new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups, demonstrating their spectroscopic, photophysical, and photochemical properties. These properties make the phthalocyanine derivatives highly applicable for photodynamic therapy, offering good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Cyclooxygenase-2 (COX-2) Inhibition

Research by Penning et al. (1997) and Hashimoto et al. (2002) explores sulfonamide-containing derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These studies have led to the identification of compounds with promising pharmacokinetic profiles and potential therapeutic applications in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997), (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Carbonic Anhydrase Inhibition

Nabih Lolak et al. (2019) focus on the design and synthesis of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as inhibitors of carbonic anhydrase IX, a target for anticancer agents. These compounds exhibit potent inhibition, with some showing sub-nanomolar Ki values, indicating their potential as therapeutic agents for cancer treatment (Lolak, Akocak, Bua, & Supuran, 2019).

Aldose Reductase Inhibition

The work of Alexiou et al. (2008) investigates N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors, aiming at the complications of diabetes mellitus. These compounds not only show higher in vitro inhibitory activity than their glycine derivatives but also exhibit significant antioxidant potential, highlighting their promise as pharmacotherapeutic agents (Alexiou, Nicolaou, Štefek, Kristl, & Demopoulos, 2008).

Orientations Futures

The future directions for the study of “2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide” and related compounds could involve further exploration of their synthesis, structural characterization, and potential applications. This could include the development of new difluoromethylation reagents and methods, as well as the investigation of their physical and chemical properties and potential uses .

Propriétés

IUPAC Name |

2,5-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO3S/c13-9-3-4-10(14)11(7-9)19(17,18)15-8-12(16)5-1-2-6-12/h3-4,7,15-16H,1-2,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDHCQMQZOMPOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[2-({2-[(2-morpholinoacetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2699109.png)

![Tert-butyl 8-benzyl-7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2699111.png)

![6-(2-Hydroxyethyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2699117.png)

![2-((3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)benzonitrile](/img/no-structure.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2699120.png)

![1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2699128.png)

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2699129.png)